4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide
Description
Properties
CAS No. |
1251630-02-0 |
|---|---|
Molecular Formula |
C26H21ClN4O4 |
Molecular Weight |
488.93 |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21ClN4O4/c1-34-19-9-3-16(23(12-19)35-2)13-29-25(32)15-4-10-22-20(11-15)24-21(14-28-22)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32) |
InChI Key |
SSUUEXPVBFFXIL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide typically involves multiple steps, starting with the preparation of the piperidinyl ring and subsequent functionalization. Key steps may include:
Formation of the piperidinyl ring: : This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzoyl group: : This step often involves the reaction of the piperidinyl ring with 2-fluorobenzoyl chloride under controlled conditions.
Attachment of the methoxy and isopropylbenzamide groups: : These groups are typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions may target specific functional groups within the compound.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide:
Medicinal Chemistry: : The compound may serve as a lead structure for the development of new pharmaceuticals.
Biology: : It can be used in biological studies to investigate its effects on cellular processes.
Neuroscience: : The compound's unique structure makes it a candidate for studying neurological disorders and potential treatments.
Industry: : Its chemical properties may be exploited in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogues from Literature
Example 53 (from ) :
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide shares structural similarities with the target compound, including:
- Fluorinated aromatic groups : Enhances metabolic stability and binding affinity.
- N-isopropylbenzamide core : Likely contributes to solubility and pharmacokinetic properties.
- Physical Data : Melting point (175–178°C) and molecular weight (589.1 g/mol) .
Compound from :
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine features a benzimidazole-piperidine scaffold with fluorophenyl and methoxyphenyl substituents. While distinct in backbone structure, its focus on histone/protein acetylation modulation suggests overlapping therapeutic interests with benzamide derivatives .
Comparative Data Table
Functional and Pharmacological Insights
- Fluorine Substitution : Both the target compound and Example 53 utilize fluorine to improve lipophilicity and bioavailability .
- Piperidine vs. Benzimidazole Scaffolds : The piperidine backbone in the target compound may offer conformational flexibility, whereas benzimidazole derivatives () prioritize planar rigidity for intercalation or enzyme binding .
- Synthetic Challenges : The target compound’s synthesis likely requires careful optimization of coupling reactions (e.g., amide bond formation, piperidine functionalization), similar to methods in –3 .
Biological Activity
The compound 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
Molecular Formula : C23H26FN2O3
Molecular Weight : 404.46 g/mol
IUPAC Name : this compound
SMILES Notation : CC(C)NC(c(cc1)ccc1OCC(CC1)CCN1C(c(cc1)cc(Cl)c1F)=O)=O
The structure features a piperidine ring, a benzamide moiety, and a fluorobenzoyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer therapy and enzyme inhibition.
1. Cancer Therapeutics
A study focusing on microRNA inhibitors highlighted that compounds similar to this compound can inhibit microRNA-21, an oncogenic target. The compound demonstrated a dose-dependent inhibition of cancer cell proliferation and enhanced apoptosis in various cancer cell lines, including HeLa and U-87 MG cells .
2. Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition, particularly in pathways relevant to cancer progression. For instance, derivatives of piperidine have been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. In related studies, competitive inhibitors derived from similar scaffolds exhibited significant activity against tyrosinase with IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the compound’s effects on different biological systems:
- Case Study 1 : In vitro studies demonstrated that the compound significantly reduced the viability of HeLa cells by up-regulating PDCD4, a target protein of miR-21. This suggests a dual mechanism involving both microRNA modulation and direct cytotoxic effects on tumor cells.
- Case Study 2 : A kinetic study on tyrosinase inhibition using derivatives similar to this compound revealed that they act as competitive inhibitors. The Lineweaver-Burk plots indicated a significant reduction in enzyme activity at low concentrations, highlighting their potential as therapeutic agents in conditions like hyperpigmentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
